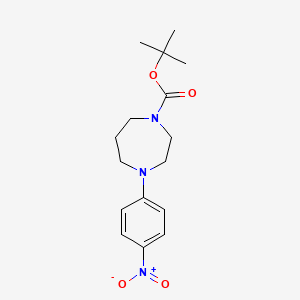![molecular formula C24H18IN B8685726 4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 167218-38-4](/img/structure/B8685726.png)
4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine is an organic compound characterized by the presence of an iodine atom attached to a biphenyl structure, which is further connected to a diphenylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine typically involves the iodination of a biphenyl precursor followed by the introduction of the diphenylamine group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of biphenyl. Subsequent reactions involve coupling the iodinated biphenyl with diphenylamine under conditions that may include the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine may involve large-scale iodination processes followed by efficient coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.
Wissenschaftliche Forschungsanwendungen
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine involves its interaction with specific molecular targets and pathways. The iodine atom and the biphenyl structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4’-iodo-4-biphenylyl)sulfonyltryptophan
- N-(3,3’-dimethyl-4’-iodo-4-biphenylyl)acetanilide
- [(4’-iodo-4-biphenylyl)oxy]acetic acid
Uniqueness
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine is unique due to its specific structural features, including the presence of both the iodine atom and the diphenylamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
167218-38-4 |
|---|---|
Molekularformel |
C24H18IN |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
4-(4-iodophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H18IN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H |
InChI-Schlüssel |
CQBYSEGKSOAUPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,4-Diethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8685647.png)
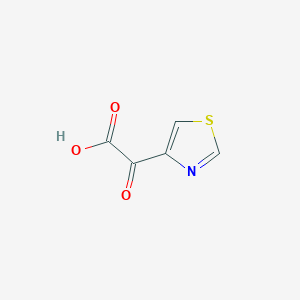
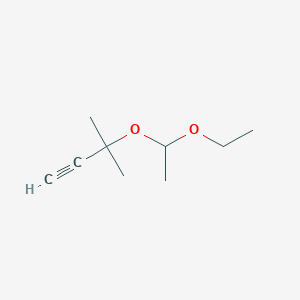
![Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine,1,6-dihydro-1-methyl-](/img/structure/B8685660.png)
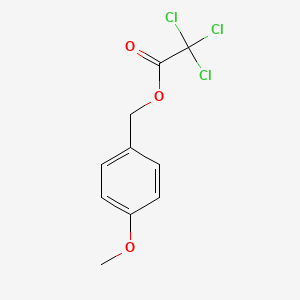
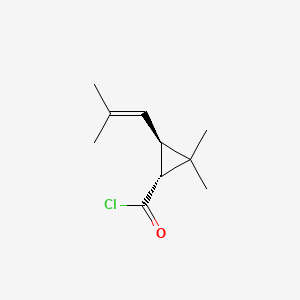
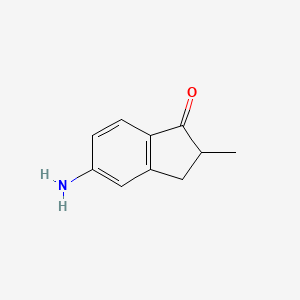
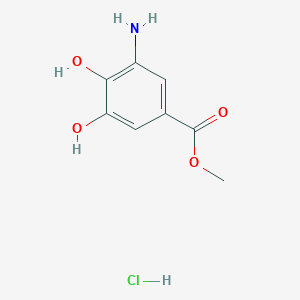
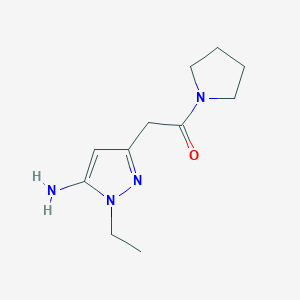
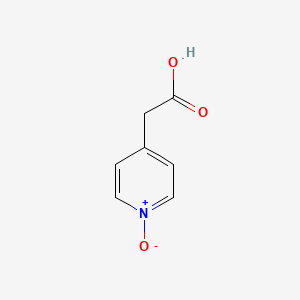
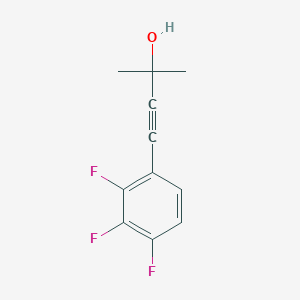
![3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)-](/img/structure/B8685728.png)
